4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

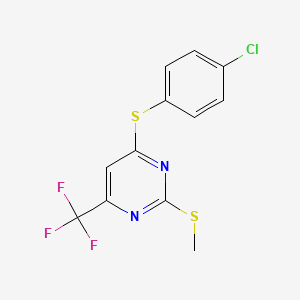

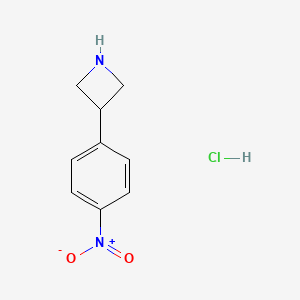

The compound “4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, a pyrazole ring, and a phenyl ring, which are all aromatic. The phenyl ring is substituted with a benzyloxy group .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the pyrazole and pyridine rings, and the introduction of the benzyloxy group. The synthesis could potentially involve reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis

The molecule contains a pyridine ring, a pyrazole ring, and a phenyl ring. The pyridine and pyrazole rings are nitrogen-containing heterocycles, while the phenyl ring is a carbon-based aromatic ring. The benzyloxy group is an ether that is attached to the phenyl ring .Chemical Reactions Analysis

The compound, due to its aromatic rings, might undergo electrophilic aromatic substitution reactions. The nitrogen in the pyridine and pyrazole rings might act as a nucleophile in certain conditions .Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been used in the synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown potent anticancer activity against various human cancer cell lines .

EGFR Kinase Inhibitory Activity

The compound has been evaluated for its EGFR kinase inhibitory activity. It has been found to inhibit EGFR kinase, which is a key enzyme involved in the proliferation of cancer cells .

Anti-Inflammatory Activity

Pyrazole derivatives containing this compound have been synthesized and evaluated for their anti-inflammatory activity . These derivatives have shown significant in vitro and in vivo anti-inflammatory activities .

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. The synthesized pyrazole derivatives have shown significant DPPH radical scavenging activity, indicating their potential as antioxidants .

Tubulin Polymerization Inhibition

The compound has been used in the design and synthesis of novel pyrazole-linked hybrid chalcone conjugates. These conjugates have shown the ability to inhibit tubulin polymerization, which can prevent cancer growth .

Antifungal Activity

Newly synthesized compounds containing this compound have been screened for their in vitro antifungal activity. They have been found to be fungistatic against different yeast and filamentous fungal pathogens .

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR has been associated with numerous human cancers, including breast, liver, colon, and prostate .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at a concentration of 2.05µM . The compound’s interaction with EGFR leads to the inhibition of the receptor’s autophosphorylation and activation, thereby disrupting the downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway . The compound has been found to have a better docking score with p38α MAP kinase than the standard inhibitor, SB 203580 . This suggests that the compound might inhibit the MAPK pathway, thereby affecting the downstream effects such as cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity against egfr and its significant antiproliferative results against various cancer cell lines suggest that it might have favorable adme properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It shows potent anticancer activity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . Furthermore, it induces the mitochondrial apoptotic pathway and increases the accumulation of Reactive Oxygen Species (ROS) in HepG-2 cells . These results suggest that the compound’s action leads to the induction of apoptosis in cancer cells .

properties

IUPAC Name |

4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-25-22(21(15-24-25)18-11-13-23-14-12-18)19-7-9-20(10-8-19)26-16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDRFDLZNDFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=NC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)